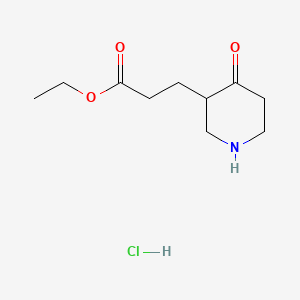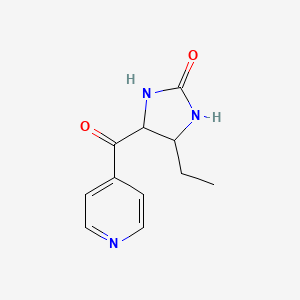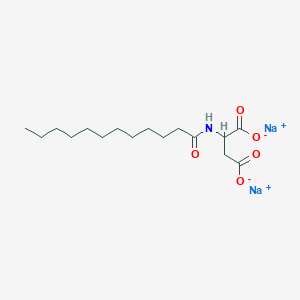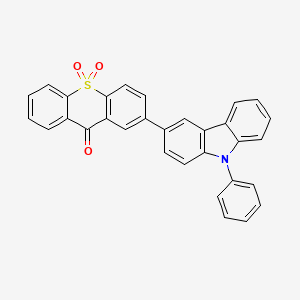
2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its high thermal stability, good film-forming ability, and high triplet energy, making it a valuable material for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide typically involves a Friedel-Crafts-type substitution reaction. This reaction is facilitated by the use of an insulating C(sp^3) bridge-linked thioxanthone . The reaction conditions often include the use of aromatic amine substituents and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide has several scientific research applications, including:
Chemistry: Used as a host material in the development of thermally activated delayed fluorescence (TADF) OLEDs.
Medicine: Investigated for use in photodynamic therapy and other medical applications.
Industry: Utilized in the production of high-efficiency OLED displays and lighting devices.
Mechanism of Action
The mechanism of action of 2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide involves its ability to act as a host material in OLEDs. The compound’s high triplet energy allows it to efficiently transfer energy to guest emitters, resulting in high-efficiency light emission. The molecular targets and pathways involved include the interaction with various emitters and the facilitation of energy transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthene,10,10-dioxide (BPhCz-ThX) .
- 10-(9-Phenyl-9H-carbazol-3-yl)-10H-phenothiazine 5,5-dioxide (3CzNPTO) .
Uniqueness
2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide is unique due to its high thermal stability, good film-forming ability, and high triplet energy. These properties make it an excellent host material for TADF OLEDs, providing high efficiency and operational stability .
Properties
CAS No. |
1623010-64-9 |
|---|---|
Molecular Formula |
C31H19NO3S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
10,10-dioxo-2-(9-phenylcarbazol-3-yl)thioxanthen-9-one |
InChI |
InChI=1S/C31H19NO3S/c33-31-24-11-5-7-13-29(24)36(34,35)30-17-15-21(19-26(30)31)20-14-16-28-25(18-20)23-10-4-6-12-27(23)32(28)22-8-2-1-3-9-22/h1-19H |
InChI Key |
KXZTVYSHCPHNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=CC=CC=C6C5=O)C7=CC=CC=C72 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


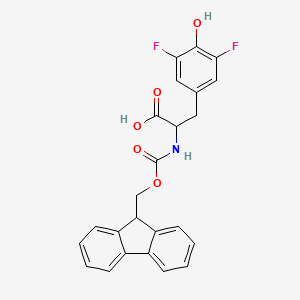
![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
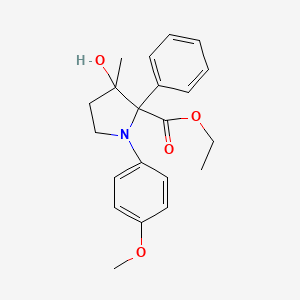
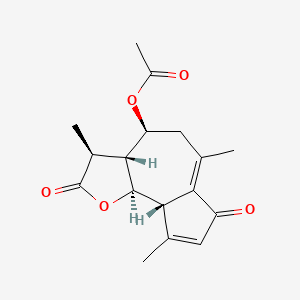
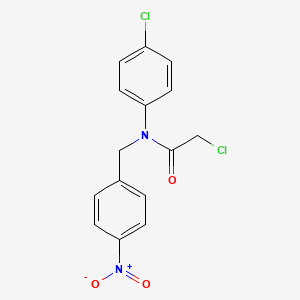

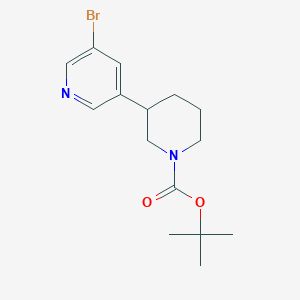
![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)
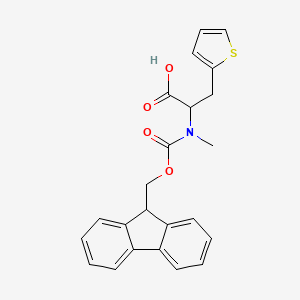
![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)
